

Improving the solubility of MK-8745 for in vitro assays

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Compound of Interest

Compound Name: MK-8745

Cat. No.: B1683908

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Technical Support Center: MK-8745

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora A kinase inhibitor, **MK-8745**. Our goal is to help you overcome common challenges, particularly those related to solubility, for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is **MK-8745** and what is its mechanism of action?

A1: **MK-8745** is a potent and highly selective small molecule inhibitor of Aurora A kinase, with an IC₅₀ of 0.6 nM.^[1] It exhibits over 450-fold selectivity for Aurora A over Aurora B.^[1]

Mechanistically, **MK-8745** inhibits the activity of Aurora A kinase, a key regulator of mitotic progression. This inhibition leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase and, in p53 wild-type cells, the induction of apoptosis.^{[1][2][3]}

Q2: What are the key downstream effects of **MK-8745** treatment in vitro?

A2: Treatment of cancer cell lines with **MK-8745** has been shown to:

- Induce G2/M cell cycle arrest.^[1]
- Lead to the accumulation of tetraploid nuclei.^[1]

- Promote p53-dependent apoptosis.[1][2][3]
- Cause the degradation of Aurora A substrates such as TACC3, Eg5, and TPX2.[1]
- Induce phosphorylation of p53 at serine 15.[1][3]

Q3: In which solvents is **MK-8745** soluble?

A3: **MK-8745** is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water.[1] It has limited solubility in ethanol.[1] For detailed solubility data, please refer to the table below.

Solubility Data

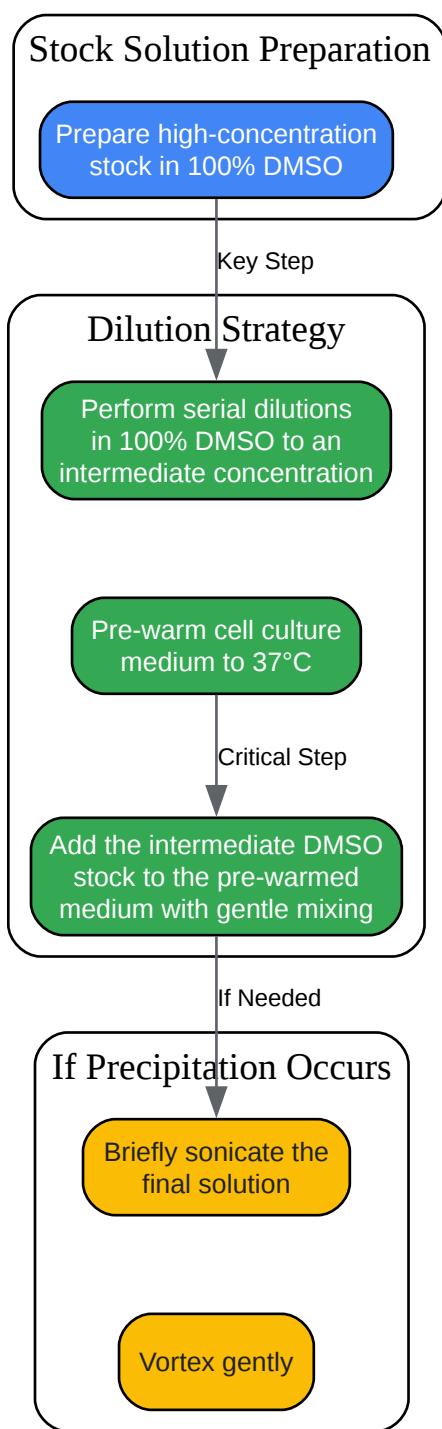
Solvent	Concentration	Molarity (mM)	Notes
DMSO	≥ 100 mg/mL	≥ 231.53	Use fresh, moisture-free DMSO for best results.[1]
DMSO	86 mg/mL	199.11	Moisture-absorbing DMSO can reduce solubility.[1]
DMSO	>21.6 mg/mL	>49.9	-
Ethanol	1 mg/mL	2.32	Sonication is recommended to aid dissolution.[4]
Water	Insoluble	-	-

Troubleshooting Guide: Solubility Issues

Problem: My **MK-8745** precipitated out of solution when I diluted my DMSO stock in aqueous cell culture medium.

This is a common issue for hydrophobic compounds like **MK-8745**. Here are several steps you can take to troubleshoot and prevent precipitation:

Solution Workflow



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Caption: A workflow for preparing and diluting **MK-8745** solutions for in vitro assays.

Detailed Steps & Explanations

- Use High-Quality, Anhydrous DMSO: Moisture in DMSO can significantly decrease the solubility of **MK-8745**.^[1] Always use fresh, anhydrous DMSO to prepare your initial stock solution.
- Prepare a High-Concentration Stock: Dissolve **MK-8745** in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C and/or brief sonication can aid dissolution.^[4]
- Perform Intermediate Dilutions in DMSO: Instead of directly diluting your highly concentrated stock into your aqueous medium, perform one or more intermediate dilution steps in 100% DMSO. This gradual reduction in concentration can help prevent the compound from crashing out of solution.
- Pre-warm Your Aqueous Medium: Before adding the **MK-8745**/DMSO solution, ensure your cell culture medium or buffer is pre-warmed to 37°C.^[4] Adding a cold solution can decrease solubility.
- Final Dilution with Mixing: Add the intermediate DMSO stock to the pre-warmed aqueous medium drop-wise while gently vortexing or swirling the tube. This rapid and thorough mixing helps to disperse the compound quickly.
- Ultrasonication (If Necessary): If you still observe precipitation after dilution, a brief sonication in a water bath can sometimes help to redissolve the compound.^[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MK-8745 Stock Solution in DMSO

- Materials:
 - **MK-8745** powder (Molecular Weight: 431.91 g/mol)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Procedure:

1. Weigh out 4.32 mg of **MK-8745** powder and place it in a sterile microcentrifuge tube.
2. Add 1 mL of anhydrous DMSO to the tube.
3. Vortex the solution until the **MK-8745** is completely dissolved. If necessary, warm the tube to 37°C for a few minutes or sonicate briefly.
4. Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
5. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).^[3]

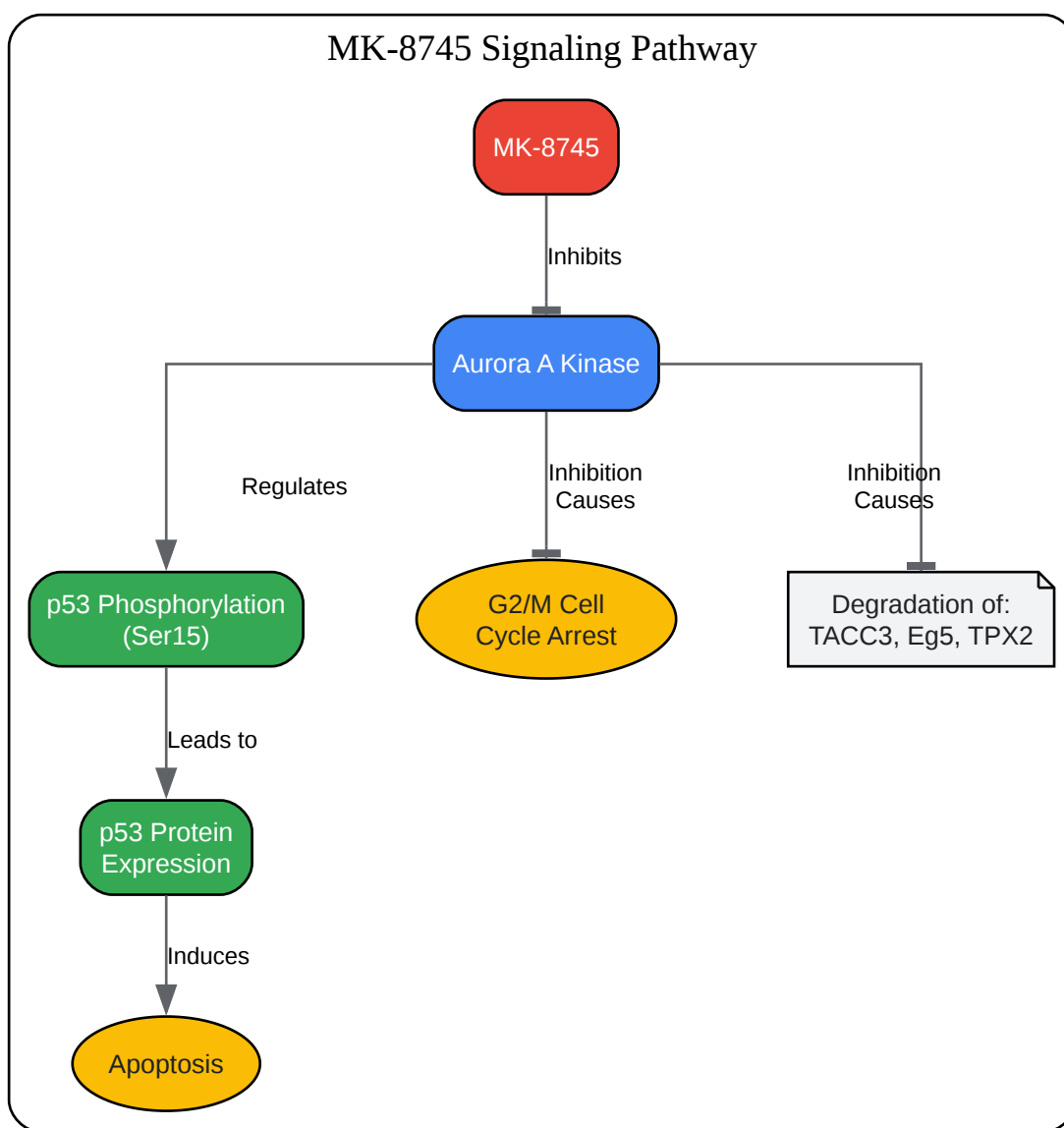
Protocol 2: Dilution of MK-8745 for a Cell-Based Assay (Example: 1 µM Final Concentration)

- Materials:
 - 10 mM **MK-8745** stock solution in DMSO
 - 100% DMSO
 - Pre-warmed (37°C) cell culture medium
 - Sterile microcentrifuge tubes
- Procedure:
 1. Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
 2. Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in 100% DMSO (e.g., add 10 µL of 1 mM stock to 90 µL of DMSO).
 3. To achieve a final concentration of 1 µM in your cell culture, add the 100 µM intermediate stock at a 1:100 ratio to your pre-warmed cell culture medium (e.g., add 10 µL of 100 µM stock to 990 µL of medium). Mix immediately by gentle pipetting or vortexing.

4. Ensure the final concentration of DMSO in your cell culture is at a level that is not toxic to your cells (typically $\leq 0.5\%$).

Signaling Pathways

MK-8745 Inhibition of Aurora A and Induction of p53-Dependent Apoptosis



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Caption: The inhibitory effect of **MK-8745** on Aurora A kinase and subsequent cellular responses.

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